(2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole
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Overview
Description
The compound (2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole is a complex organic molecule featuring a conjugated system of double bonds and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Alkylation: The indole core is then alkylated using hexadecyl bromide in the presence of a strong base like sodium hydride.
Condensation Reaction: The alkylated indole undergoes a condensation reaction with an appropriate aldehyde to form the conjugated system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its conjugated system makes it a candidate for organic semiconductors and photovoltaic materials.
Biology
In biological research, derivatives of this compound could be explored for their potential as fluorescent probes or bioactive molecules. The indole core is a common motif in many natural products and pharmaceuticals.
Medicine
Medicinally, this compound or
Biological Activity
The compound (2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole is a complex organic molecule with potential biological significance. Its structure suggests it may interact with various biological systems, particularly due to its indole and long-chain alkyl components.
Chemical Structure
The molecular formula of this compound is C55H89N2+, and it features a substantial hydrophobic tail, which is characteristic of many bioactive lipids. This structural configuration may influence its interaction with biological membranes and cellular components.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as a therapeutic agent. The following sections summarize key findings related to its biological effects.
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit anticancer properties . For instance, indole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
Case Study:
In a study evaluating the cytotoxic effects of indole derivatives on human cancer cell lines, it was found that derivatives similar to our compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Properties
Indole derivatives have also shown antimicrobial activity . The long hydrophobic chain may enhance membrane penetration, leading to increased efficacy against bacterial strains.
Research Findings:
A recent study demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to membrane disruption caused by the hydrophobic interactions of the alkyl chains .
Neuroprotective Effects
Emerging research suggests that compounds like this compound may possess neuroprotective properties . This is particularly relevant in models of neurodegenerative diseases.
Case Study:
In vitro studies have shown that related indole compounds can protect neuronal cells from oxidative stress-induced apoptosis. These effects are mediated through the activation of antioxidant pathways and inhibition of pro-apoptotic factors .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Membrane Interaction : The long hydrophobic tail facilitates integration into lipid membranes, potentially altering membrane fluidity and permeability.
- Signaling Pathway Modulation : Indoles can influence various cell signaling pathways, promoting apoptosis or survival depending on the context.
- Antioxidant Activity : Some studies suggest that indole derivatives can scavenge free radicals, reducing oxidative stress in cells.
Data Summary
The following table summarizes key biological activities associated with this compound:
Properties
Molecular Formula |
C55H89N2+ |
---|---|
Molecular Weight |
778.3 g/mol |
IUPAC Name |
(2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole |
InChI |
InChI=1S/C55H89N2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-56-50-42-35-33-40-48(50)54(3,4)52(56)44-39-45-53-55(5,6)49-41-34-36-43-51(49)57(53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h33-36,39-45H,7-32,37-38,46-47H2,1-6H3/q+1 |
InChI Key |
OIMFPKVKCCMEQD-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C |
Origin of Product |
United States |
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